2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
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Overview
Description
2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene and benzoic acid derivatives, followed by their functionalization and coupling.
Preparation of Naphthalene Derivative: The naphthalene derivative is synthesized by introducing the dimethylamino and sulfonyl groups onto the naphthalene ring. This step often involves sulfonation and subsequent amination reactions.
Preparation of Benzoic Acid Derivative: The benzoic acid derivative is prepared by functionalizing the benzoic acid with the tetrahydronaphthalene and carbonyl groups. This step may involve Friedel-Crafts acylation and subsequent hydrogenation.
Coupling Reaction: The final step involves coupling the naphthalene and benzoic acid derivatives through a propoxy linker. This step typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-Dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes described above, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the dimethylamino group to form the corresponding N-oxide.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to the corresponding alcohol.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various sulfonamide and sulfonate derivatives.
Scientific Research Applications
2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular signaling pathways, influencing gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **2-(3-(((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)amino)propoxy)-4-(((5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)amino)benzoic acid
- **2-(3-(((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)amino)propoxy)-4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-1-naphthalenyl)carbonyl)amino)benzoic acid
Uniqueness
The uniqueness of 2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
137550-88-0 |
---|---|
Molecular Formula |
C37H43N3O6S |
Molecular Weight |
657.8 g/mol |
IUPAC Name |
2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C37H43N3O6S/c1-36(2)18-19-37(3,4)30-22-24(14-17-29(30)36)34(41)39-25-15-16-28(35(42)43)32(23-25)46-21-9-20-38-47(44,45)33-13-8-10-26-27(33)11-7-12-31(26)40(5)6/h7-8,10-17,22-23,38H,9,18-21H2,1-6H3,(H,39,41)(H,42,43) |
InChI Key |
KZJWLTIWBMCWGR-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)OCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)OCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)(C)C)C |
137550-88-0 | |
Synonyms |
2-(3-(5-dimethylaminonaphthalene-1-sulfonyl)aminopropyl-1-oxyl)-4-((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido)benzoic acid DAM-3 |
Origin of Product |
United States |
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